(4-{[(3,4-Dichlorphenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol is a complex organic compound with the molecular formula C20H18Cl2F3NO4S. This compound is notable for its unique structure, which includes both dichlorobenzenesulfonyl and trifluoromethylbenzoyl groups attached to a piperidin-4-ol core .
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperidin-4-ol under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl and benzoyl groups can be reduced under specific conditions to yield simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-ol moiety can yield piperidin-4-one, while reduction of the sulfonyl group can produce the corresponding sulfide .
Wirkmechanismus
The mechanism of action of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-one: Similar structure but with a ketone instead of an alcohol group.
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidine: Lacks the hydroxyl group on the piperidine ring.
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol lies in its combination of functional groups, which confer specific chemical and biological properties.
Biologische Aktivität
The compound 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H15Cl2F3N1O2S1
- Molecular Weight : Approximately 405.26 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonyl group is critical for its activity, often enhancing solubility and bioavailability.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions such as diabetes and obesity.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of specific receptors involved in inflammatory responses and metabolic regulation.
Antidiabetic Properties
Recent studies indicate that this compound exhibits significant antidiabetic activity by modulating glucose metabolism. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown:
- E. coli : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC of 16 µg/mL.
These results suggest its potential as an antibacterial agent.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in vivo.
Data Table: Biological Activity Summary
Activity | Effect | Model/System |
---|---|---|
Antidiabetic | Reduces blood glucose levels | Animal models |
Antimicrobial | Inhibits growth of bacteria | In vitro (E. coli, S. aureus) |
Anti-inflammatory | Decreases cytokine levels | In vivo studies |
Case Studies
- Antidiabetic Study : In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to the control group (p < 0.05). The study concluded that the compound enhances insulin sensitivity via an unknown mechanism.
- Antimicrobial Efficacy : A series of tests conducted on various pathogens revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
- Inflammation Model : In a murine model of inflammation, treatment with the compound led to a marked reduction in paw edema and inflammatory markers, indicating its role as a potential anti-inflammatory agent.
Research Findings
Multiple studies have highlighted the need for further investigation into the pharmacokinetics and long-term effects of this compound. The following findings are noteworthy:
- The compound shows promising results in preclinical trials but requires clinical validation.
- Its safety profile appears favorable based on initial toxicity assessments.
- Ongoing research is exploring its potential applications beyond diabetes and infections, including cancer therapy.
Eigenschaften
IUPAC Name |
[4-[(3,4-dichlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3NO4S/c21-16-5-4-15(11-17(16)22)31(29,30)12-19(28)6-8-26(9-7-19)18(27)13-2-1-3-14(10-13)20(23,24)25/h1-5,10-11,28H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBURMXDDKSBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.